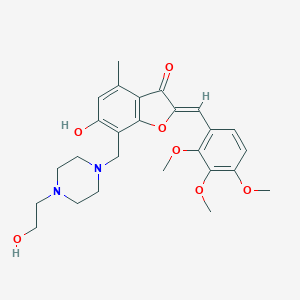![molecular formula C27H31N3O3S B260258 (3R)-N-[(2S)-1-(cyclopentylamino)-1-oxo-3-phenylpropan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B260258.png)
(3R)-N-[(2S)-1-(cyclopentylamino)-1-oxo-3-phenylpropan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3R)-N-[(2S)-1-(cyclopentylamino)-1-oxo-3-phenylpropan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide” is a synthetic organic compound that belongs to the class of thiazoloisoindoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(3R)-N-[(2S)-1-(cyclopentylamino)-1-oxo-3-phenylpropan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the thiazoloisoindole core, followed by the introduction of the benzyl and cyclopentylamino groups. Key steps may include:
Cyclization: Formation of the thiazoloisoindole core through cyclization reactions.
Substitution: Introduction of the benzyl group via nucleophilic substitution.
Amidation: Formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
“(3R)-N-[(2S)-1-(cyclopentylamino)-1-oxo-3-phenylpropan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, “(3R)-N-[(2S)-1-(cyclopentylamino)-1-oxo-3-phenylpropan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide” is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazoloisoindoles.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers study its interactions with biological targets to identify potential therapeutic applications.
Medicine
In medicine, the compound may be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a subject of interest in drug discovery and development.
Industry
In the industrial sector, the compound may find applications in the synthesis of advanced materials or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of “(3R)-N-[(2S)-1-(cyclopentylamino)-1-oxo-3-phenylpropan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazoloisoindoles and related heterocyclic compounds. Examples include:
- N-[1-benzyl-2-(cyclohexylamino)-2-oxoethyl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide
- N-[1-benzyl-2-(cyclopropylamino)-2-oxoethyl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide
Uniqueness
The uniqueness of “(3R)-N-[(2S)-1-(cyclopentylamino)-1-oxo-3-phenylpropan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide” lies in its specific structural features, such as the cyclopentylamino group and the thiazoloisoindole core. These features contribute to its distinct reactivity and potential biological activities.
Properties
Molecular Formula |
C27H31N3O3S |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
(3R)-N-[(2S)-1-(cyclopentylamino)-1-oxo-3-phenylpropan-2-yl]-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide |
InChI |
InChI=1S/C27H31N3O3S/c1-27(2)22(30-25(33)19-14-8-9-15-20(19)26(30)34-27)24(32)29-21(16-17-10-4-3-5-11-17)23(31)28-18-12-6-7-13-18/h3-5,8-11,14-15,18,21-22,26H,6-7,12-13,16H2,1-2H3,(H,28,31)(H,29,32)/t21-,22+,26?/m0/s1 |
InChI Key |
YUCWLEYVHFLZSQ-SMWUWQHRSA-N |
SMILES |
CC1(C(N2C(S1)C3=CC=CC=C3C2=O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC5CCCC5)C |
Isomeric SMILES |
CC1([C@H](N2C(S1)C3=CC=CC=C3C2=O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NC5CCCC5)C |
Canonical SMILES |
CC1(C(N2C(S1)C3=CC=CC=C3C2=O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC5CCCC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B260195.png)
![1-(1,3-benzodioxol-5-yl)-2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B260200.png)
![1-{[1-(3-chloro-4-fluorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}acetone](/img/structure/B260213.png)
![N-[1-(2-furylmethyl)-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-thiophenecarboxamide](/img/structure/B260215.png)
![N-benzyl-2-[4-(5-cyano-3,3,8-trimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]acetamide](/img/structure/B260218.png)
![1-(1,3-benzodioxol-5-yl)-2-[(2-fluorobenzyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B260224.png)
![6-chloro-7-hydroxy-3,4-dimethyl-8-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methyl}-2H-chromen-2-one](/img/structure/B260226.png)

![N-[4-(aminosulfonyl)benzyl]-2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide](/img/structure/B260234.png)
![6-chloro-3-(2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate](/img/structure/B260235.png)
![5-ethyl-N-{3-methyl-1-[(1,3-thiazol-2-ylamino)carbonyl]butyl}-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B260239.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B260240.png)
![2-[4-(5-cyano-8-ethyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B260247.png)
![Ethyl 6-(4-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate](/img/structure/B260251.png)
